3-Methyloxetane
Overview
Description
3-Methyloxetane is a heterocyclic organic compound with the molecular formula C₄H₈O. It features a four-membered ring structure consisting of three carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms. This compound is a member of the oxetane family, known for their unique ring strain and reactivity.
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of 3-chloropropyl acetate using potassium hydroxide at elevated temperatures (around 150°C).
Paternò–Büchi Reaction: Another method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.
Diol Cyclization: The cyclization of diols can also produce oxetane rings, including this compound.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, to form corresponding oxetane oxides.
Reduction: Reduction reactions can convert this compound into various alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
- Oxetane oxides, alcohols, and various substituted oxetane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyloxetane involves its ability to undergo ring-opening reactions due to the strain in its four-membered ring. This ring strain makes it highly reactive towards nucleophiles, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications, such as binding to microtubules in the case of paclitaxel .
Comparison with Similar Compounds
2-Methyloxetane: Similar structure but with the methyl group attached to a different carbon atom.
3,3-Dimethyloxetane: Contains two methyl groups attached to the same carbon atom.
3-Azidooxetane: Features an azido group instead of a methyl group.
3-Nitrooxetane: Contains a nitro group in place of the methyl group.
Uniqueness:
- 3-Methyloxetane is unique due to its specific ring strain and reactivity, which make it a valuable intermediate in organic synthesis and industrial applications. Its ability to form stable yet reactive intermediates sets it apart from other oxetane derivatives .
Properties
IUPAC Name |
3-methyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHJNIGWOABDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336145 | |
Record name | 3-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167-38-6 | |
Record name | 3-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyloxetane?
A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: What spectroscopic data is available for characterizing this compound and its derivatives?
A2: Several spectroscopic techniques are employed to characterize this compound and its derivatives. These include: * Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule, such as carbonyl groups (C=O) in formate esters [] and nitro groups (N-O) [, , ].* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and bonding environment of atoms within the molecule. 1H NMR, 13C NMR, and 19F NMR are commonly used to analyze this compound derivatives [, , , , , , ].* Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns of molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) are particularly useful for analyzing oligomers and polymers derived from this compound [, ].
Q3: How is this compound typically polymerized?
A3: this compound and its derivatives, like 3-bromomethyl-3-methyloxetane, are commonly polymerized via cationic ring-opening polymerization [, , , , , ]. This process utilizes Lewis acid catalysts, such as boron trifluoride etherate (BF3·OEt2), to initiate the polymerization reaction [, , ].
Q4: What factors influence the polymerization of this compound derivatives?
A4: Several factors can affect the polymerization process:* Catalyst concentration: The concentration of the catalyst influences the polymerization rate and molecular weight of the resulting polymer. Lower catalyst concentrations can lead to more controlled polymerization [, ].* Temperature: Reaction temperature impacts both the polymerization rate and the properties of the final polymer [, ].* Monomer structure: Steric hindrance from substituents on the oxetane ring can significantly affect the polymerization rate. Bulkier substituents tend to slow down the reaction and favor the formation of cyclic carbonates over linear polymers [].
Q5: What are some applications of poly(this compound) and its derivatives?
A5: Poly(this compound) and its derivatives find applications in various fields, including:* Energetic materials: Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) and other energetic polyoxetanes are investigated as binders in solid rocket propellants and polymer-bonded explosives due to their energetic properties and ability to form tough elastomeric materials upon curing [, , , , , , , ].* Biomedical applications: Water-soluble copolyoxetanes containing quaternary ammonium and polyethylene glycol (PEG)-like side chains exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria []. These copolymers also demonstrate low hemolytic activity and cytotoxicity, suggesting potential for biocompatible applications [].
Q6: How does the incorporation of different substituents on the oxetane ring affect the properties of polyoxetanes?
A6: The properties of polyoxetanes can be tailored by introducing various substituents on the oxetane ring:
- Fluorinated substituents: These enhance hydrophobicity and can lead to materials with unusual surface activity, making them suitable for applications like surfactants [].
- Azide groups: These impart energetic properties to the polymer, making them suitable for propellants and explosives [, , ].
- Nitrate ester groups: These contribute to the energetic nature of the polymer, similar to azide groups [, , ].
Q7: What is the thermal stability of poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO)?
A7: PolyNIMMO exhibits good thermal stability. Its decomposition typically occurs in a two-stage process. The first stage involves side chain decomposition, while the second stage is associated with the degradation of the polymer backbone. The presence of nitro groups contributes to the energetic nature of its decomposition [, ].
Q8: How does the molecular weight of polyNIMMO affect its properties?
A8: The molecular weight of polyNIMMO significantly influences its mechanical properties and glass transition temperature. Higher molecular weight polyNIMMO generally leads to improved mechanical strength and a higher glass transition temperature [].
Q9: What are the compatibility issues associated with polyNIMMO and how are they addressed?
A9: PolyNIMMO, like other energetic polymers, requires careful consideration of compatibility with other components in formulations. Incompatibility can lead to undesirable changes in properties or even safety hazards. Compatibility studies using techniques like DSC help identify suitable plasticizers and other components that can be safely used with polyNIMMO [].
Q10: How can the glass transition temperature of polyNIMMO be adjusted for specific applications?
A10: The glass transition temperature of polyNIMMO can be lowered by incorporating plasticizers. Various energetic plasticizers, like BuNENA and DEGDN, have been studied for their compatibility with polyNIMMO and their effectiveness in reducing the glass transition temperature for improved low-temperature properties [, ].
Q11: How is computational chemistry used in the study of this compound and its derivatives?
A11: Computational chemistry plays a vital role in understanding the properties and behavior of this compound derivatives. * Density functional theory (DFT) calculations: This method allows researchers to predict various properties, including interaction energies between polymers and plasticizers, providing insights into their compatibility and helping design efficient formulations [].* Molecular modeling: This technique enables the visualization and analysis of molecular structures and interactions, aiding in the understanding of polymerization mechanisms and polymer properties [].
Q12: Are there any studies on the environmental impact of polyoxetanes?
A12: While polyoxetanes have shown great promise in various applications, research on their environmental impact and degradation pathways is limited. Further investigation is needed to assess their potential ecotoxicological effects and develop strategies for responsible disposal and recycling [].
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